molecular formula C14H10N2O5 B6581776 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1210695-10-5

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6581776
CAS No.: 1210695-10-5
M. Wt: 286.24 g/mol
InChI Key: CYOJBIPMFPOAIP-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining furan, isoxazole, and dihydropyridine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be introduced through a cyclization reaction involving furfural and hydroxylamine, followed by the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. The dihydropyridine moiety can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dihydropyridine moiety can be reduced to piperidine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate: can be compared with other compounds containing furan, isoxazole, and dihydropyridine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13-10(3-1-5-15-13)14(18)20-8-9-7-12(21-16-9)11-4-2-6-19-11/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOJBIPMFPOAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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